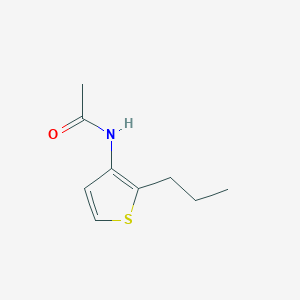
N-(2-propylthiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propylthiophen-3-yl)acetamide: is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propylthiophen-3-yl)acetamide typically involves the acylation of 2-propylthiophene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-propylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-propylthiophen-3-yl)acetamide is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of organic semiconductors and corrosion inhibitors .
Biology and Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its role in drug development and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and organic light-emitting diodes (OLEDs). Its unique properties make it valuable in material science and nanotechnology .
Mecanismo De Acción
The mechanism of action of N-(2-propylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. It acts on various receptors and signaling pathways, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
Uniqueness: N-(2-propylthiophen-3-yl)acetamide stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
N-(2-propylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C9H13NOS/c1-3-4-9-8(5-6-12-9)10-7(2)11/h5-6H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
IKULJTMESPSVGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CS1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
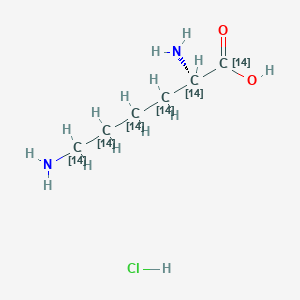
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
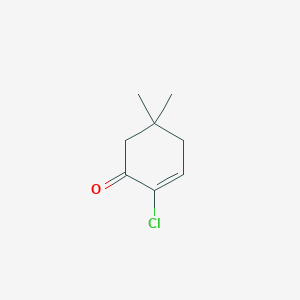

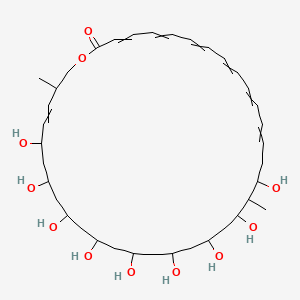

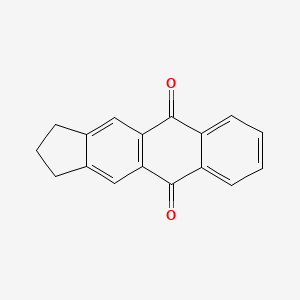
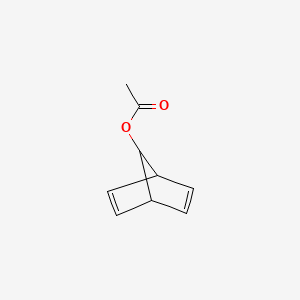
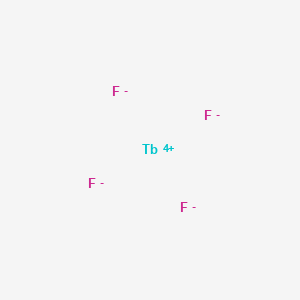
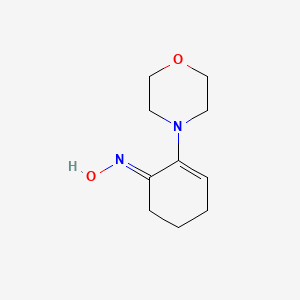
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
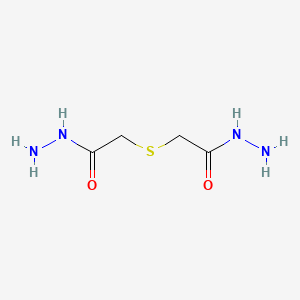
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)
